molecular formula C11H13NO3 B2374321 2-(4-Propionylphenoxy)acetamide CAS No. 445232-54-2

2-(4-Propionylphenoxy)acetamide

Cat. No.: B2374321
CAS No.: 445232-54-2
M. Wt: 207.229
InChI Key: NWMHSVVSALXBQM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-(4-Propionylphenoxy)acetamide are currently under investigation. This compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity

Biochemical Pathways

As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it interacts with

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with. Detailed studies are needed to elucidate these effects.

Properties

IUPAC Name

2-(4-propanoylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-10(13)8-3-5-9(6-4-8)15-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMHSVVSALXBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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